molecular formula C14H9N5O2 B11778002 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11778002
M. Wt: 279.25 g/mol
InChI Key: COLBVQYOTFJCOE-UHFFFAOYSA-N
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Description

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features both oxadiazole and triazolopyridine moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3-formylpyridine under basic conditions to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Biological Activity

Introduction

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic compound notable for its unique fused triazole and pyridine structure. The presence of multiple nitrogen atoms in its composition enhances its potential for significant biological activity, particularly in medicinal chemistry. This article delves into the synthesis, biological activities, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key reactions. The compound can be synthesized through various methods that include the condensation of appropriate precursors under controlled conditions to yield high-purity products.

Common Synthetic Pathways

  • Condensation Reactions : Utilizing hydrazine derivatives and oxadiazole intermediates.
  • Cyclization Techniques : Employing cyclization reactions involving triazole and pyridine moieties.

Biological Activity

The biological activities of this compound have been extensively studied. Notably, it exhibits a range of pharmacological effects:

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against MCF-7 Cells : The compound showed significant cytotoxic activity against the MCF-7 human breast cancer cell line. Comparative studies indicated that derivatives with similar structures exhibited varying degrees of potency against cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogenic bacteria. Its efficacy was evaluated through in vitro assays where it showed promising results compared to standard antibiotics .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets:

Target Binding Affinity Effect
Enzyme AHighInhibition
Receptor BModerateActivation

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cytotoxicity : A study involving the evaluation of cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited enhanced activity compared to others .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various derivatives related to this compound and reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C14H9N5O2/c20-14-17-16-11-8-10(6-7-19(11)14)13-15-12(18-21-13)9-4-2-1-3-5-9/h1-8H,(H,17,20)

InChI Key

COLBVQYOTFJCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NNC(=O)N4C=C3

Origin of Product

United States

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